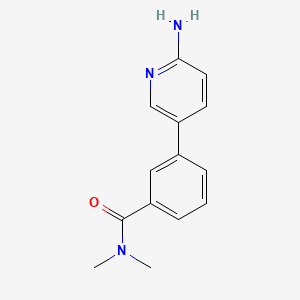

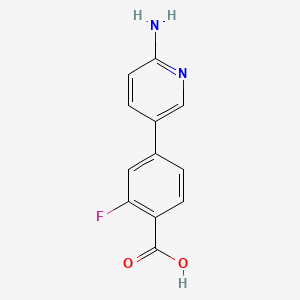

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

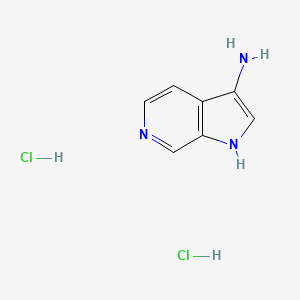

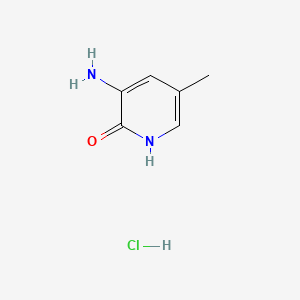

Aminopyridines are a class of compounds that contain a pyridine ring and an amino group . They are used in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of aminopyridines often involves the reaction of pyridine derivatives with a suitable nitrogen source . The exact method would depend on the specific structure of the target compound.Molecular Structure Analysis

Aminopyridines have a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) and an amino group (NH2). The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

Aminopyridines can participate in various chemical reactions, including those involving their amino group or the pyridine ring. For example, they can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

Aminopyridines are generally solid at room temperature . Their exact physical and chemical properties (such as melting point, solubility, stability) would depend on their specific structure.科学的研究の応用

Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators

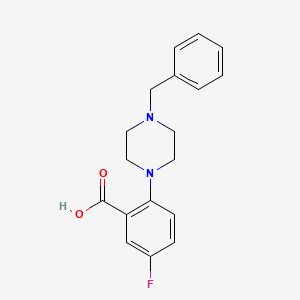

In medicinal chemistry, this compound has been utilized in the synthesis of piperazine-containing drugs approved by the FDA between 2011 and 2023 . Its structure is beneficial for optimizing pharmacokinetic properties and arranging pharmacophoric groups for target macromolecule interactions. It serves as a key building block in the development of kinase inhibitors and receptor modulators, which are crucial in designing targeted therapies for diseases like cancer and autoimmune disorders.

Antitubercular Agents

The compound has been part of a series designed and synthesized for potent anti-tubercular activity . These derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in developing new treatments for tuberculosis, especially drug-resistant strains.

Antitumor Activities

Derivatives of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide have been synthesized to exhibit antiproliferative activities against cancer cells . They induce cell cycle arrest and apoptosis via AURKB transcription inhibition, highlighting their potential as therapeutic agents for cancers with AURKB overexpression or mutations.

Biochemistry: Cell Cycle Regulation and Apoptosis

In biochemistry, the compound’s derivatives have been instrumental in studying cell cycle regulation and apoptosis pathways . By inhibiting AURKB transcription, these derivatives can induce G2/M phase arrest, leading to apoptosis via the p53 signaling pathway. This application is vital for understanding the molecular mechanisms of cancer progression and developing new cancer treatments.

Organic Synthesis: Building Blocks for Drug Development

The compound is used as a precursor in organic synthesis to create benzamide derivatives with antitumor properties . Its versatility in chemical reactions makes it a valuable building block for synthesizing a wide range of bioactive molecules, contributing to the discovery and development of new drugs.

Chemical Engineering: Magnetic Nanoparticle Functionalization

In chemical engineering, related compounds like 6-Aminopyridine-3-boronic acid have been functionalized onto magnetic nanoparticles for the enrichment of cis-diol-containing biomolecules . This application is crucial for the selective extraction and purification of biomolecules, which is a fundamental step in various analytical and preparative processes.

作用機序

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid biosynthesis pathway in Escherichia coli .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, inhibiting its function . .

Biochemical Pathways

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI affects the fatty acid biosynthesis pathway . This pathway is critical for the survival and growth of bacteria, making this compound a potential antibacterial agent

Result of Action

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI by 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide could potentially lead to the disruption of fatty acid biosynthesis in bacteria . This disruption could inhibit bacterial growth, making this compound a potential antibacterial agent .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMUWEOJLSQVPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718564 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

CAS RN |

1314988-25-4 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)